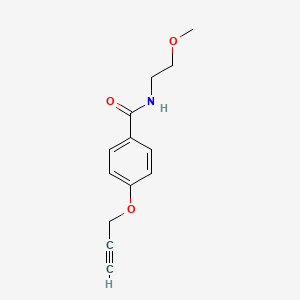
3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or by binding to specific receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition results in a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. In addition, this compound has been shown to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the concentration of the compound in experiments. In addition, the compound's low toxicity in animal studies makes it a safer choice for experiments involving living organisms. However, one limitation of using this compound is its relatively high cost compared to other compounds that have similar biological activities.
Future Directions
There are many potential future directions for research involving 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new therapeutic agents based on this compound's anticancer, antimicrobial, and anti-inflammatory activities. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify specific targets for its biological activities. Furthermore, the potential use of this compound in agriculture as an insecticide or herbicide warrants further investigation. Finally, the development of new synthetic methods for producing this compound could lead to more cost-effective and efficient production.
In conclusion, this compound is a promising compound with potential applications in various fields. Its diverse biological activities and low toxicity make it an attractive choice for scientific research. Further investigation is needed to fully understand its mechanism of action and to identify specific targets for its biological activities.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 3-fluorobenzoyl chloride in the presence of an acid catalyst. The resulting product is then cyclized with phosphorus oxychloride and triethylamine to form the oxadiazole ring. This method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, this compound has been studied for its potential use as an insecticide and herbicide in agriculture.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOMZIJTHGVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![3-({1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5298728.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)

![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)

![N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298812.png)
![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)